molecular formula C21H23NO B045708 N-(1-Naphthyl)-1-adamantanecarboxamide CAS No. 121768-37-4

N-(1-Naphthyl)-1-adamantanecarboxamide

Cat. No.: B045708
CAS No.: 121768-37-4
M. Wt: 305.4 g/mol
InChI Key: RJZASJFLYAWUDU-UHFFFAOYSA-N
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Description

N-(1-Naphthyl)-1-adamantanecarboxamide: is an organic compound that combines the structural features of naphthalene and adamantane

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Naphthyl)-1-adamantanecarboxamide typically involves the reaction of 1-naphthylamine with 1-adamantanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1-Naphthyl)-1-adamantanecarboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of naphthoquinone derivatives.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

    Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the naphthyl group. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated naphthyl derivatives.

Scientific Research Applications

Chemistry: N-(1-Naphthyl)-1-adamantanecarboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to the naphthyl group’s ability to emit light upon excitation. It is also investigated for its interactions with biological macromolecules.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows for modifications that can enhance its pharmacological properties, making it a candidate for the development of antiviral and anticancer agents.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and unique properties make it suitable for high-performance applications.

Comparison with Similar Compounds

    N-(1-Naphthyl)ethylenediamine: This compound shares the naphthyl group but has a different functional group, leading to different chemical and biological properties.

    1-Naphthylamine: A simpler compound with only the naphthyl group, used in the synthesis of dyes and as a precursor in organic synthesis.

    Adamantane: The parent compound of the adamantane moiety, used in the synthesis of antiviral drugs and as a building block in materials science.

Uniqueness: N-(1-Naphthyl)-1-adamantanecarboxamide is unique due to the combination of the naphthyl and adamantane groups. This combination imparts distinct chemical properties, such as enhanced stability and specific interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-naphthalen-1-yladamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO/c23-20(21-11-14-8-15(12-21)10-16(9-14)13-21)22-19-7-3-5-17-4-1-2-6-18(17)19/h1-7,14-16H,8-13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZASJFLYAWUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342853
Record name N-(Naphthalen-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121768-37-4
Record name N-(Naphthalen-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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